molecular formula C10H10FN3 B1530210 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine CAS No. 1245007-29-7

1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B1530210
CAS No.: 1245007-29-7
M. Wt: 191.2 g/mol
InChI Key: NZWQYZBRRBDBQD-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring substituted with a fluorophenyl group at the first position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluorobenzonitrile with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate then undergoes cyclization with acetylacetone under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale production. This involves using continuous flow reactors to ensure consistent reaction conditions and high yields. The process typically includes steps such as:

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

Scientific Research Applications

1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation or apoptosis .

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine
  • 1-(2-Fluorophenyl)-4-methyl-1H-pyrazol-3-amine
  • 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-3-amine

Uniqueness: 1-(2-Fluorophenyl)-5-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound in drug design .

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(2-fluorophenyl)-5-methylpyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-7-9(12)6-13-14(7)10-5-3-2-4-8(10)11/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWQYZBRRBDBQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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